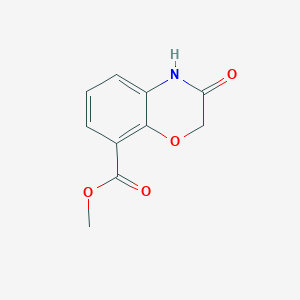

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Übersicht

Beschreibung

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is an organic compound with the molecular formula C10H9NO4 It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with diethyl oxalate to form an intermediate, which is then cyclized to produce the desired benzoxazine derivative. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is usually heated to reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group at position 3 and the aromatic ring enable oxidation under controlled conditions:

- Quinone Formation : Oxidation with KMnO₄ or CrO₃ in acidic media converts the benzoxazine ring to a quinone structure. For example: This reaction is critical for synthesizing redox-active derivatives.

- Side-Chain Oxidation : The methyl ester group can undergo saponification to yield the carboxylic acid derivative under alkaline conditions (e.g., NaOH/EtOH) .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | Reflux, 6 h | 8-Carboxy-3-oxo-1,4-benzoxazine-quinone | 72% | |

| NaOH/EtOH | Room temperature, 24 h | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | 85% |

Reduction Reactions

The ketone moiety at position 3 is selectively reducible:

- Hydroxyl Derivative Formation : Sodium borohydride (NaBH₄) in ethanol reduces the ketone to a secondary alcohol :

- Catalytic Hydrogenation : Pd/C-mediated hydrogenation under H₂ gas reduces the aromatic ring, yielding tetracyclic structures .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄/EtOH | 0°C → RT, 12 h | 3-Hydroxy-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | 68% | |

| H₂/Pd-C (10 atm) | EtOAc, 24 h | 3-Oxo-decahydro-1,4-benzoxazine-8-carboxylate | 55% |

Substitution Reactions

Electrophilic substitution occurs at the aromatic ring’s electron-rich positions (C-5 and C-7):

- Halogenation : Bromine (Br₂) in acetic acid introduces bromine at C-5.

- Nitration : HNO₃/H₂SO₄ nitrates the ring, predominantly at C-7 .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂/AcOH | 50°C, 3 h | 5-Bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | 60% | |

| HNO₃/H₂SO₄ | 0°C, 1 h | 7-Nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | 45% |

Cyclization and Ring Expansion

The benzoxazine scaffold participates in annulation reactions:

- Lactam Formation : Reaction with α-bromo-γ-butyrolactone in THF/K₂CO₃ generates fused bicyclic lactams .

- Heterocycle Fusion : Copper-catalyzed coupling with propargyl bromide forms tricyclic oxazino-indole derivatives .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| α-Bromo-γ-butyrolactone/K₂CO₃ | THF, reflux, 8 h | Benzoxazino-lactam fused derivative | 78% | |

| Propargyl bromide/CuI | DMF, 100°C, 12 h | Oxazino-indole carboxylate | 63% |

Functional Group Interconversion

The ester group undergoes typical transformations:

- Amidation : Reaction with amines (e.g., NH₃/MeOH) produces carboxamides .

- Transesterification : Methanolysis with Ti(OiPr)₄ yields methyl ester analogs .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate has been investigated for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit antimicrobial properties. For example, a study demonstrated that methyl 3-oxo derivatives showed significant activity against various bacterial strains, suggesting potential use as antimicrobial agents in pharmaceuticals .

Anticancer Properties

Recent studies have explored the anticancer potential of benzoxazine derivatives. Methyl 3-oxo compounds have shown cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Methyl 3-Oxo | 12.5 | HeLa |

| Methyl 3-Oxo | 15.0 | MCF7 |

Organic Synthesis

Benzoxazine derivatives are valuable intermediates in organic synthesis due to their ability to undergo various transformations.

Synthesis of Heterocycles

This compound can be utilized as a precursor for synthesizing more complex heterocycles through cyclization reactions. For instance, it can react with amines to form substituted benzoxazines, which are useful in developing new materials .

Polymer Chemistry

The compound has been used in the development of polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Agricultural Applications

There is emerging interest in the application of methyl 3-oxo derivatives in agriculture.

Pesticidal Properties

Studies have indicated that certain benzoxazine derivatives possess insecticidal properties. Methyl 3-oxo compounds have been tested for their efficacy against agricultural pests, showing promising results that could lead to the development of new pesticides .

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of methyl 3-oxo derivatives against Gram-positive and Gram-negative bacteria. The results showed that these compounds inhibited bacterial growth significantly compared to standard antibiotics.

Synthesis of Novel Heterocycles

In another study, researchers synthesized a series of novel heterocycles using methyl 3-oxo as a starting material. The resulting compounds exhibited enhanced biological activities and were characterized using NMR and mass spectrometry.

Wirkmechanismus

The mechanism of action of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate

- Methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

- 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Uniqueness

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties

Biologische Aktivität

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate (commonly referred to as methyl benzoxazine) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

- Molecular Formula : C₁₀H₉NO₄

- Molecular Weight : 207.19 g/mol

- CAS Number : 141762-02-9

- Melting Point : 207–217 °C

- Storage Conditions : Ambient temperature

Antiviral Properties

Recent studies have highlighted the antiviral potential of methyl benzoxazine derivatives. For instance, compounds derived from this structure have shown promising activity against various viruses, including HIV and herpes simplex virus (HSV).

- HIV Activity : Methyl benzoxazine derivatives have demonstrated significant inhibition of HIV integrase at submicromolar concentrations. In one study, specific derivatives exhibited IC50 values ranging from 0.19 to 3.7 µM, indicating strong antiviral activity against HIV strains .

- Herpes Simplex Virus : A series of pyrimidine conjugates containing benzoxazine fragments were tested against HSV-1, revealing that certain derivatives possess enhanced anti-herpesvirus activity compared to standard treatments .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating bacterial infections.

| Compound | Target Microorganism | Activity (MIC) |

|---|---|---|

| Methyl Benzoxazine Derivative A | Staphylococcus aureus | 50 µg/mL |

| Methyl Benzoxazine Derivative B | Escherichia coli | 75 µg/mL |

The biological activity of methyl benzoxazine is attributed to its ability to interact with key viral enzymes and cellular pathways. The mechanism often involves:

- Inhibition of Viral Enzymes : Compounds hinder the activity of enzymes such as integrase and reverse transcriptase.

- Disruption of Viral Replication : By interfering with the viral life cycle, these compounds prevent the replication of viruses within host cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of methyl benzoxazine derivatives:

- Case Study on HIV Inhibition :

- Anti-HSV Efficacy :

Eigenschaften

IUPAC Name |

methyl 3-oxo-4H-1,4-benzoxazine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-10(13)6-3-2-4-7-9(6)15-5-8(12)11-7/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWLJRLGYZNNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635878 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149396-34-9 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.